Thiazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2S . It is a member of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are present in numerous natural products and have diverse applications in drug development .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of thiazolo[4,5-b]pyridines via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
Thiazolo[4,5-b]pyridine-7-carboxylic acid shares similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine derivatives have been synthesized through various chemical reactions. For example, a mixture of enaminone and 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester in ethanol and a few drops of acetic acid was heated in reflux .Physical And Chemical Properties Analysis
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a light-yellow liquid with an odor similar to pyridine . It has a molecular weight of 180.19 .Scientific Research Applications
- Summary: Some Thiazolo[4,5-b]pyridine derivatives have been found to have high antioxidant properties .
- Summary: Certain derivatives of Thiazolo[4,5-b]pyridine have been identified as having herbicidal properties .
- Summary: Some Thiazolo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .
- Summary: Certain Thiazolo[4,5-b]pyridine derivatives have been identified as having anti-inflammatory properties .
Antioxidant Applications
Herbicidal Applications
Antimicrobial Applications
Anti-inflammatory Applications
Antitumor Applications
c-KIT Inhibitor Applications
Estrogen Receptor Ligands
Neuropeptides
Y5 Adenosine Receptors
- Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including antiviral activities .
- Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including antimalarial activities .
- Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including anti-HIV activities .
- Summary: Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial activities .
Safety And Hazards
Future Directions
Thiazolo[4,5-b]pyridine-7-carboxylic acid and its derivatives have shown potential in various fields, particularly in medicinal chemistry. They have been evaluated for their antimicrobial properties and anticancer activity . Future research could focus on further exploring these biological activities and developing new thiazolo[4,5-b]pyridine derivatives with improved properties.
properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWGPAEXQMNGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-b]pyridine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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